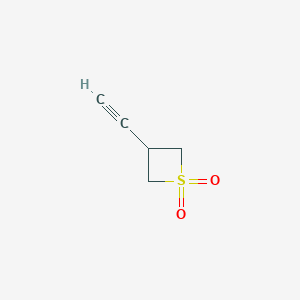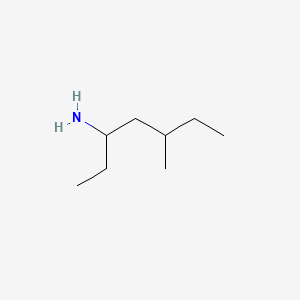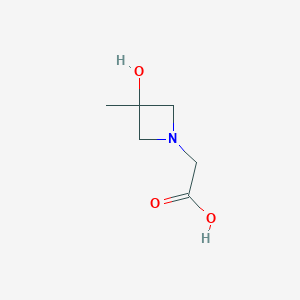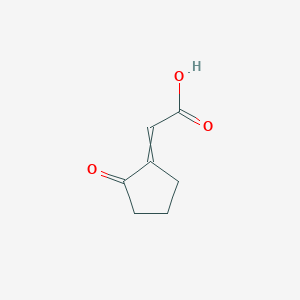
3-Ethynyl-1lambda-thietane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-1lambda-thietane-1,1-dione is an organosulfur compound with the molecular formula C5H6O2S It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an ethynyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1lambda-thietane-1,1-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a thioester with an acetylene derivative in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific reactants and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as distillation or recrystallization. The choice of equipment and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Ethynyl-1lambda-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to thietane derivatives with different functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ethynyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietane derivatives.
科学的研究の応用
3-Ethynyl-1lambda-thietane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and heterocycles.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism by which 3-Ethynyl-1lambda-thietane-1,1-dione exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The sulfur atom in the thietane ring can also engage in interactions with metal ions or other sulfur-containing compounds, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3-Ethynyl-1lambda-thiane-1,1-dione: Similar structure but with a different ring size.
3-Ethynyl-1lambda-thiolane-1,1-dione: Another related compound with a different ring size and potential reactivity.
3-Ethynylthietane 1,1-dioxide: A closely related compound with similar chemical properties.
Uniqueness
3-Ethynyl-1lambda-thietane-1,1-dione is unique due to its specific ring size and the presence of both an ethynyl group and a sulfur atom. This combination of features gives it distinct reactivity and potential applications that may not be shared by its analogs. The compound’s ability to undergo various chemical reactions and its potential use in diverse fields of research and industry highlight its importance and versatility.
特性
分子式 |
C5H6O2S |
|---|---|
分子量 |
130.17 g/mol |
IUPAC名 |
3-ethynylthietane 1,1-dioxide |
InChI |
InChI=1S/C5H6O2S/c1-2-5-3-8(6,7)4-5/h1,5H,3-4H2 |
InChIキー |
WWWXHHGHDCIGEG-UHFFFAOYSA-N |
正規SMILES |
C#CC1CS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)






![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

